molecular formula C4H11NO2 B121010 Bis(2-hydroxyethyl)-D8-amine CAS No. 103691-51-6

Bis(2-hydroxyethyl)-D8-amine

Cat. No.: B121010
CAS No.: 103691-51-6
M. Wt: 113.18 g/mol
InChI Key: ZBCBWPMODOFKDW-SVYQBANQSA-N
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Description

Bis(2-hydroxyethyl)-D8-amine is a deuterated derivative of bis(2-hydroxyethyl)amine, where the hydrogen atoms are replaced with deuterium

Mechanism of Action

Target of Action

Diethanolamine-d8, also known as Bis(2-hydroxyethyl)-D8-amine, is a versatile compound used in various applicationsIn the context of chemical mechanical polishing (cmp) processes, it targets cobalt surfaces . In biological systems, it has been suggested to interact with Toll-like receptor 4, playing roles in innate immunity and the development of adaptive immune responses .

Mode of Action

In CMP processes, Diethanolamine-d8 interacts with cobalt surfaces in a concentration-dependent manner. At low concentrations, it accelerates the polishing process via its auxiliary complexing effect, leading to higher removal rates and larger corrosion current densities . Conversely, at higher concentrations, it acts as a corrosion inhibitor, forming a stable passive layer on cobalt surfaces, thereby moderating material removal rates, removal selectivity, and surface roughness .

Biochemical Pathways

It has been suggested to play a role in the synthesis of amides, polymerization reactions, and the synthesis of heterocycles, crown ethers, mannich bases, and ionic liquids . In the context of cannabinoid ethers, it’s suggested that Diethanolamine-d8 might be involved in the modulation of the Toll-like receptor 4-mediated signaling pathways .

Pharmacokinetics

It’s known that diethanolamine-d8 is a derivative of diethanolamine, which is a precursor of n-nitrosodiethanolamine, an animal carcinogen . More research is needed to fully understand the pharmacokinetics of Diethanolamine-d8.

Result of Action

The molecular and cellular effects of Diethanolamine-d8 are context-dependent. In CMP processes, it can lead to changes in the surface quality of cobalt, affecting the manufacturing of multilevel metal interconnection structures . In biological systems, it’s suggested to have immunostimulatory activity . .

Action Environment

The action, efficacy, and stability of Diethanolamine-d8 can be influenced by various environmental factors. For instance, in CMP processes, the pH of the slurry can affect its action . In biological systems, the concentration of Diethanolamine-d8 can significantly impact its effects . Furthermore, it’s important to note that Diethanolamine-d8 can be found in various consumer products and industrial applications, and its effects can be influenced by the specific conditions of these environments .

Biochemical Analysis

Biochemical Properties

Diethanolamine-d8 plays a role in biochemical reactions, particularly in the metabolism of choline. It has been observed that Diethanolamine-d8 can be phosphorylated to phospho-Diethanolamine-d8 at the expense of choline . This suggests that Diethanolamine-d8 interacts with enzymes involved in choline metabolism, potentially influencing the concentrations of choline and phosphocholine within cells .

Cellular Effects

In studies conducted on mouse neural precursor cells, it was found that exposure to Diethanolamine led to reduced cell proliferation and increased apoptosis . The uptake of choline into cells was also reduced, resulting in diminished intracellular concentrations of choline and phosphocholine . These findings suggest that Diethanolamine-d8 may have similar effects on various types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The effects of Diethanolamine-d8 are likely mediated by its interaction with choline transport into neural precursor cells and by altered metabolism of choline . In choline kinase assays, it was observed that Diethanolamine can be phosphorylated to phospho-Diethanolamine at the expense of choline . This suggests that Diethanolamine-d8 may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Given its role in choline metabolism and its potential impact on cell proliferation and apoptosis , it is plausible that the product’s stability, degradation, and long-term effects on cellular function could be observed in in vitro or in vivo studies.

Metabolic Pathways

Diethanolamine-d8 is involved in the metabolic pathways of choline. It has been observed that Diethanolamine can be phosphorylated to phospho-Diethanolamine at the expense of choline . This suggests that Diethanolamine-d8 interacts with enzymes involved in choline metabolism, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Given its hydrophilic nature and its role in choline metabolism , it is plausible that it interacts with transporters or binding proteins, influencing its localization or accumulation within cells.

Subcellular Localization

Given its role in choline metabolism , it is plausible that it is directed to specific compartments or organelles where choline metabolism occurs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl)-D8-amine typically involves the reaction of deuterated ethylene oxide with deuterated ammonia. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen with deuterium.

Industrial Production Methods: Industrial production of this compound involves large-scale reactions using deuterated ethylene oxide and deuterated ammonia. The process is optimized to maximize yield and purity, often involving multiple purification steps such as distillation and crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of simpler amines.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Chemistry: Bis(2-hydroxyethyl)-D8-amine is used as a precursor in the synthesis of various deuterated compounds. It is also used in studies involving isotopic labeling.

Biology: In biological research, this compound is used in metabolic studies to trace biochemical pathways due to its deuterium content.

Medicine: The compound is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.

Industry: In the industrial sector, this compound is used in the production of deuterated polymers and other materials with unique properties.

Comparison with Similar Compounds

  • Bis(2-hydroxyethyl)amine
  • Bis(2-hydroxyethyl)terephthalate
  • Bis(2-hydroxyethyl)disulfide

Comparison: Bis(2-hydroxyethyl)-D8-amine is unique due to its deuterium content, which imparts different physical and chemical properties compared to its non-deuterated counterparts. This uniqueness makes it valuable in research and industrial applications where isotopic labeling and altered reaction kinetics are desired.

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCBWPMODOFKDW-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

17.8 g of polypropylene glycol (M=480), 0.24 g of toluenesulfonyl isocyanate and 150 g of anhydrous tetrahydrofuran were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13.0 g of tolylene 2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added, the mixture was refluxed for one hour, and the solution obtained was added dropwise to a mixture of 7.6 g of the monoamide formed from 1 mol of succinic anhydride and 1 mol of diethanolamine in 184 g of tetrahydrofuran and heated for 22 hours under reflux until isocyanate was no longer present in the solution. A weight average of the molecular weight (Mw) of 8500 was determined with the aid of gel permeation chromatography (polystyrene standard).
Quantity
184 g
Type
solvent
Reaction Step One
[Compound]
Name
polypropylene glycol
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two
[Compound]
Name
tolylene 2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

16.1 g of polypropylene glycol (M=480), 65.7 g of anhydrous tetrahydrofuran and 0.22 g of toluenesulfonyl isocyanate were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13 g of tolylene-2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added and the mixture was heated under reflux for two hours. 6.9 g of the addition product formed from 1 mol of succinic anhydride and 1 mol of diethanolamine were then added and refluxing was continued for a further two hours. The solution was then diluted with 42.2 g of tetrahydrofuran and 1.95 g of polyoxypropylenediamine (M=420) in 42.2 g of tetrahydrofuran were added dropwise.
[Compound]
Name
polypropylene glycol
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
65.7 g
Type
solvent
Reaction Step One
[Compound]
Name
tolylene-2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
0.17 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Though the temperature increased up to 150° C. by the heat of reaction over the length of about 20 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 500 hrs near the outlet of the catalytic layer. As a result, deterioration in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=69/30/1. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The reaction was carried out by use of the apparatus shown in FIG. 5. A stainless steel tube having an inner diameter of 15 mm, a length of 400 mm, a heater wound thereon for compensating the heat radiation, and a heat-insulation was used as a reactor 501. Within the reactor 501, a protection tube where a thermocouple could be inserted to measure the temperature profile of a fixed catalytic layer, was installed. Into the reactor 501 was packed 50 cm3 of catalyst A, and the raw material (the molar ratio of ammonia/ethylene oxide: 8/1) heated to 60° C. through a pre-heater 502 was fed at 5 hr−1 (LHSV), to carry out the reaction. The reaction pressure was 10 MPa, and the reaction was in a gas-liquid mixing phase. Though the temperature increased up to 150° C. by the heat of reaction over the length of about 100 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer. As a result, a reduction in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=51/46/3. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst A
Quantity
50 mL
Type
catalyst
Reaction Step Five

Synthesis routes and methods V

Procedure details

In this example, it was asserted that a white, pulverulent diethanolamine carbamate was obtained by the introduction of carbon dioxide into a solution of diethanolamine in benzene.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
diethanolamine carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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